
Butanoic acid, 4-chloro-, 1-methylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-chloro-, 1-methylpropyl ester is an organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.656 . This compound is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the carboxyl group is esterified with 1-methylpropyl alcohol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-chloro-, 1-methylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 1-methylpropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Butanoic acid, 4-chloro-, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under controlled conditions.
Major Products
Hydrolysis: 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Reduction: 4-chlorobutanol and 1-methylpropyl alcohol.
科学研究应用
Butanoic acid, 4-chloro-, 1-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of butanoic acid, 4-chloro-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 4-chlorobutanoic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in substitution reactions, leading to the formation of various bioactive compounds.
相似化合物的比较
Similar Compounds
Butanoic acid, 1-methylpropyl ester: Similar structure but lacks the chlorine atom at the fourth position.
Butanoic acid, 4-chloro-, methyl ester: Similar structure but has a methyl group instead of a 1-methylpropyl group.
Butanoic acid, 4-chloro-, ethyl ester: Similar structure but has an ethyl group instead of a 1-methylpropyl group.
Uniqueness
Butanoic acid, 4-chloro-, 1-methylpropyl ester is unique due to the presence of both the chlorine atom and the 1-methylpropyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications.
属性
CAS 编号 |
88736-76-9 |
|---|---|
分子式 |
C8H15ClO2 |
分子量 |
178.65 g/mol |
IUPAC 名称 |
butan-2-yl 4-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-7(2)11-8(10)5-4-6-9/h7H,3-6H2,1-2H3 |
InChI 键 |
MNQRSRRISUUYTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
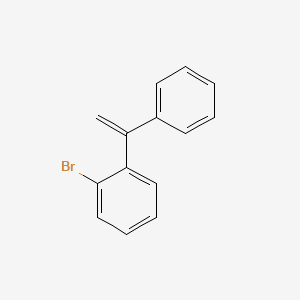
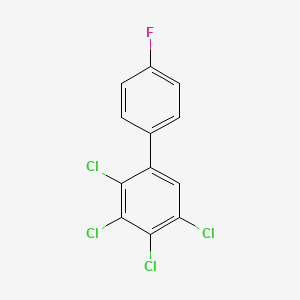
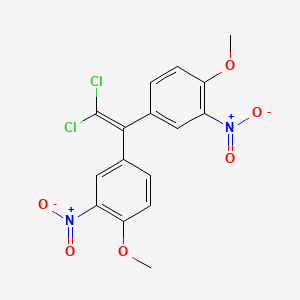

![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

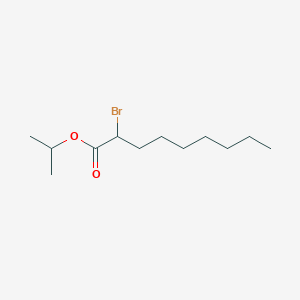
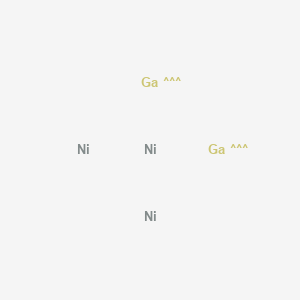
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)


![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
